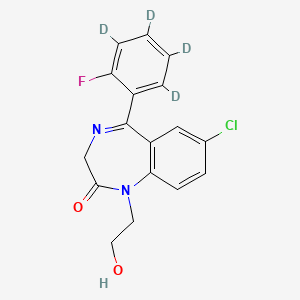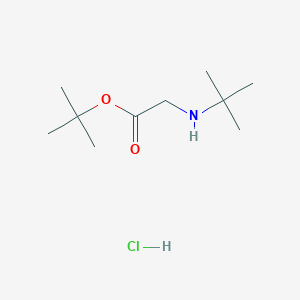![molecular formula C10H8Cl2N2S B12050702 [4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]methanamine](/img/structure/B12050702.png)
[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]methanamine: is a chemical compound that features a thiazole ring substituted with a 2,4-dichlorophenyl group and a methanamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]methanamine typically involves the reaction of 2,4-dichlorophenyl isothiocyanate with an appropriate amine under controlled conditions. The reaction is usually carried out in a solvent such as dichloromethane or toluene, and the temperature is maintained at a specific range to ensure optimal yield .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to control reaction parameters .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed:
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of more complex thiazole derivatives.
Biology: In biological research, it is used to study enzyme interactions and as a potential inhibitor of certain biological pathways.
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals .
Wirkmechanismus
The mechanism of action of [4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction pathways or metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
2,4-Dichlorobenzylamine: Shares the 2,4-dichlorophenyl group but lacks the thiazole ring.
2,4-Dichlorophenyl isothiocyanate: Precursor in the synthesis of the target compound.
Thiazole derivatives: Compounds with similar thiazole rings but different substituents.
Uniqueness: The uniqueness of [4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]methanamine lies in its specific combination of the 2,4-dichlorophenyl group and the thiazole ring, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H8Cl2N2S |
|---|---|
Molekulargewicht |
259.15 g/mol |
IUPAC-Name |
[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]methanamine |
InChI |
InChI=1S/C10H8Cl2N2S/c11-6-1-2-7(8(12)3-6)9-5-15-10(4-13)14-9/h1-3,5H,4,13H2 |
InChI-Schlüssel |
SLZFKBZHWPHQHL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CSC(=N2)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2,5-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12050622.png)


![Dimethyl 3-(3-methoxybenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1,2-dicarboxylate](/img/structure/B12050633.png)
![(2R)-2-[(3-Methylbutyl)amino]propanoic acid](/img/structure/B12050638.png)
![[3-(3,5-Dimethyl-1H-pyrazol-1-YL)benzyl]amine dihydrochloride](/img/structure/B12050641.png)
![2-amino-6-benzyl-4-(2,5-dimethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12050643.png)




![1-[(4-Butylphenyl)amino]-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12050700.png)

